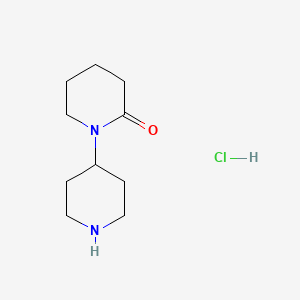
1-(ピペリジン-4-イル)ピペリジン-2-オン塩酸塩
説明
1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. This compound is known for its significant role in various pharmacological and industrial applications due to its unique chemical structure and properties .
科学的研究の応用
1-(Piperidin-4-yl)piperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
The compound “1-(Piperidin-4-yl)piperidin-2-one hydrochloride” is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anti-hiv, antitrichinellosis, antinociceptive, and antitumor activities .
Biochemical Pathways
One study has shown that a piperidin-4-yl derivative can inhibit the nlrp3 inflammasome, a cytosolic pattern recognition receptor that plays a fundamental role in the response to exogenous and endogenous stimuli .
生化学分析
Biochemical Properties
1-(Piperidin-4-yl)piperidin-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity. These interactions can result in the inhibition or activation of the enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the tubulin polymerization process, which is crucial for cell division and proliferation . Additionally, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride can alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These effects can have significant implications for cellular health and function.
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific binding sites and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have also indicated that 1-(Piperidin-4-yl)piperidin-2-one hydrochloride can have sustained effects on cellular function, including changes in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cell proliferation and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
1-(Piperidin-4-yl)piperidin-2-one hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been found to influence the activity of enzymes involved in the Krebs cycle, a critical metabolic pathway for energy production . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride can significantly impact its activity and function within the body.
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride can determine its effects on cellular function and overall health.
準備方法
The synthesis of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride typically involves several steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Hydrogenation: This step includes the hydrogenation of the intermediate compounds to achieve the desired piperidine derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
化学反応の分析
1-(Piperidin-4-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .
類似化合物との比較
1-(Piperidin-4-yl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as:
1-(Piperidin-4-ylmethyl)pyridin-2-one hydrochloride: This compound has a similar piperidine ring but differs in its substitution pattern, leading to different pharmacological properties.
1-(Piperidin-4-Yl)-1H-Imidazo[4,5-B]Pyridin-2(3H)-One (Hydrochloride): This derivative contains an imidazo-pyridine ring, which imparts unique biological activities.
The uniqueness of 1-(Piperidin-4-yl)piperidin-2-one hydrochloride lies in its specific structure, which allows for versatile modifications and applications in various fields of research and industry .
特性
IUPAC Name |
1-piperidin-4-ylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKAYEWLVJCVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159874-26-7, 841200-67-7 | |
| Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(piperidin-4-yl)piperidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)



![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
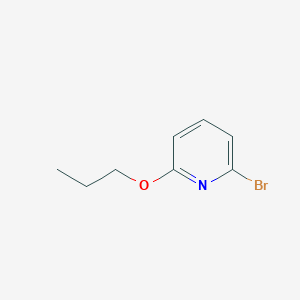
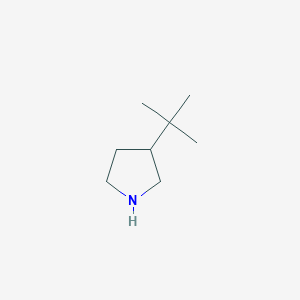
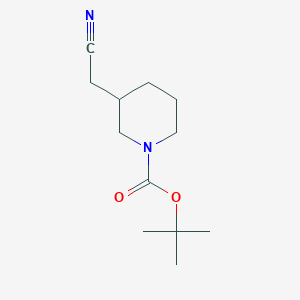
![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
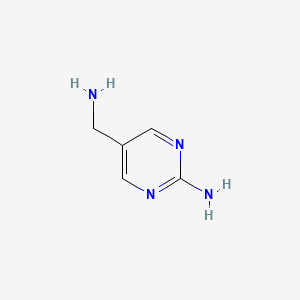
![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
